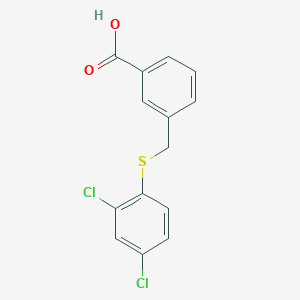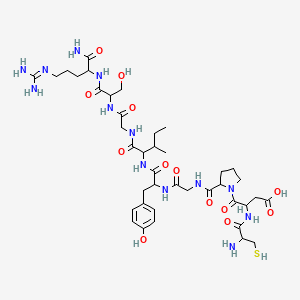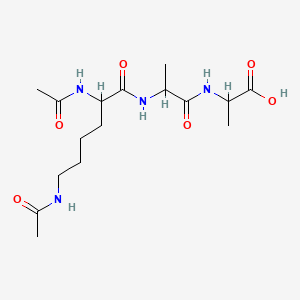
2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Ciclohexadieno-1,4-diona, 2-(2-clorofenil)- es un compuesto orgánico con la fórmula molecular C12H7ClO2. Es un derivado de la benzoquinona, donde uno de los átomos de hidrógeno es reemplazado por un grupo 2-clorofenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,5-Ciclohexadieno-1,4-diona, 2-(2-clorofenil)- se puede lograr mediante varios métodos. Un enfoque común implica la cloración de 2-fenil-1,4-benzoquinona. La reacción típicamente requiere un agente clorante como cloruro de tionilo o pentacloruro de fósforo en condiciones controladas para garantizar la cloración selectiva en la posición deseada .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso requeriría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el control preciso de la temperatura, la presión y el uso de catalizadores para mejorar la eficiencia de la reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones
2,5-Ciclohexadieno-1,4-diona, 2-(2-clorofenil)- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en hidroquinonas.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los nucleófilos como aminas o tioles se pueden usar en condiciones básicas para facilitar las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación típicamente produce quinonas, mientras que la reducción da como resultado hidroquinonas. Las reacciones de sustitución producen varios derivados dependiendo del nucleófilo empleado .
Aplicaciones Científicas De Investigación
2,5-Ciclohexadieno-1,4-diona, 2-(2-clorofenil)- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 2,5-Ciclohexadieno-1,4-diona, 2-(2-clorofenil)- implica su interacción con varios objetivos moleculares. La estructura quinona del compuesto le permite participar en reacciones redox, que pueden generar especies reactivas de oxígeno (ROS). Estas ROS pueden inducir estrés oxidativo en las células, lo que lleva al daño o muerte celular. Este mecanismo es particularmente relevante en su potencial actividad anticancerígena, donde puede dirigirse selectivamente a las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
2,5-Ciclohexadieno-1,4-diona, 2-fenil-: Estructura similar pero sin el átomo de cloro.
2,5-Ciclohexadieno-1,4-diona, 2,3-dimetil-: Contiene dos grupos metilo en lugar de un grupo clorofenilo.
2,5-Dihidroxi-1,4-benzoquinona: Contiene grupos hidroxilo en lugar de un grupo clorofenilo .
Singularidad
La presencia del grupo 2-clorofenilo en 2,5-Ciclohexadieno-1,4-diona, 2-(2-clorofenil)- imparte propiedades químicas únicas, como una mayor reactividad en las reacciones de sustitución y posibles actividades biológicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
84-25-3 |
|---|---|
Fórmula molecular |
C12H7ClO2 |
Peso molecular |
218.63 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H7ClO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7H |
Clave InChI |
HEFXYRDPFRWXBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=O)C=CC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-(4-Ethyl-phenyl)-propyl]-methyl-amine](/img/structure/B12117901.png)
![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)

![6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)-](/img/structure/B12117929.png)
![Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12117937.png)
![Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B12117941.png)

![2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B12117950.png)

